molecular formula C11H7Cl3N2OS B2473269 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 335387-29-6

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2473269
CAS RN: 335387-29-6
M. Wt: 321.6
InChI Key: QHNSPZAJVUZNHC-UHFFFAOYSA-N
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Description

Chloroacetamides, such as 2-chloroacetamide, are a class of organic compounds that contain a chloroacetyl functional group . They are generally colorless solids and have a characteristic odor . They are readily soluble in water .


Synthesis Analysis

Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The reaction is as follows: ClCH2CO2CH3 + NH3 → ClCH2C(O)NH2 + CH3OH .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including 1H and 13C NMR spectroscopy, ESI–MS, and X-ray crystallography .


Chemical Reactions Analysis

Chloroacetamides can undergo various chemical reactions. For example, they can react with organolithium reagents to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the melting point, solubility in water, and molar mass can be determined experimentally .

Scientific Research Applications

Pharmaceutical Research and Drug Development

Local Anesthetics and Pain Management

Organic Synthesis and Intermediates

Crystallography and Structural Studies

Safety And Hazards

Chloroacetamide is toxic, irritates eyes and skin, and may cause an allergic reaction. It is suspected of reproductive toxicity and teratogenicity .

properties

IUPAC Name

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-2-1-6(13)3-8(7)14/h1-3,5H,4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNSPZAJVUZNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

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